9,9'-Ethane-1,2-diylbis(9h-purin-6-amine)
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Overview
Description
9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) is a complex organic compound with the molecular formula C12H12N10. This compound is characterized by its unique structure, which includes two purine rings connected by an ethane-1,2-diyl bridge. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) typically involves the selective alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of phase transfer catalysis and selective alkylation are likely employed on a larger scale to ensure efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions: 9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their function and activity. This binding can inhibit or promote various biochemical pathways, depending on the context.
Comparison with Similar Compounds
Acyclovir: A guanosine analogue antiviral drug.
Guanine: A purine base found in DNA and RNA.
2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl derivatives: Various derivatives with similar structures.
Uniqueness: 9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) is unique due to its ethane-1,2-diyl bridge connecting two purine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
22917-80-2 |
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Molecular Formula |
C12H12N10 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
9-[2-(6-aminopurin-9-yl)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H12N10/c13-9-7-11(17-3-15-9)21(5-19-7)1-2-22-6-20-8-10(14)16-4-18-12(8)22/h3-6H,1-2H2,(H2,13,15,17)(H2,14,16,18) |
InChI Key |
JQFWMNQRWVBYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCN3C=NC4=C(N=CN=C43)N)N |
Origin of Product |
United States |
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